molecular formula C24H16F4N6O2 B605960 N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide CAS No. 1799753-84-6

N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide

Numéro de catalogue B605960
Numéro CAS: 1799753-84-6
Poids moléculaire: 496.4256
Clé InChI: BKLJDIJJOOQUFG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide”, also known as BAY-876, is a potent, highly selective, and cell-permeable inhibitor of the glucose transporter GLUT1 . It has an empirical formula of C24H16F4N6O2 and a molecular weight of 496.42 .


Physical And Chemical Properties Analysis

BAY-876 is a white to beige powder . It is soluble in DMSO at a concentration of 25 mg/mL . The compound should be stored at a temperature of 2-8°C .

Applications De Recherche Scientifique

Antitumor Activity in Hepatocellular Carcinoma (HCC)

BAY-876 has shown promising results as an antagonist of the Glucose transporter type 1 (GLUT1) receptor, which is a mediator of aerobic glycolysis—a biological process that is a hallmark of HCC. This compound has been formulated into a novel microcrystalline form that achieves long-acting antitumor activity. It inhibits glucose uptake and proliferation of HCC cells, and also suppresses epithelial-mesenchymal transition (EMT)-related factors, providing a potential treatment option for advanced HCC .

Inhibition of Aerobic Glycolysis

The compound’s ability to inhibit GLUT1 effectively reduces the uptake of glucose by cancer cells, thereby targeting the Warburg effect, which is a form of altered metabolism found in cancer cells. This inhibition of aerobic glycolysis can lead to decreased tumor cell proliferation and may be a viable strategy in cancer therapeutics .

Selective GLUT1 Inhibition

BAY-876 is characterized by its high selectivity for GLUT1 over other glucose transporters. This selectivity is crucial as it minimizes the impact on normal cells while targeting the cancer cells’ glucose uptake. The compound’s selective inhibition of GLUT1 has been demonstrated in vitro and in vivo, showing potential for monotherapy and combinability with other treatments .

Cell Death Induction in Hypoxic Conditions

Cancer cells often thrive in hypoxic conditions. BAY-876 induces cell death in such environments, particularly in vitro, by inhibiting glucose uptake. This property could be particularly useful in targeting tumors that are situated in low-oxygen areas or are resistant to other forms of treatment .

Impact on Glycolysis and ATP Production

In ovarian cancer research, BAY-876 has been found to reduce glycolysis rates and ATP production. This leads to inhibited proliferation of cancer cells both in vitro and in vivo. By affecting the energy production in cancer cells, BAY-876 can effectively slow down or stop the progression of the disease .

Oral Bioavailability and Cell Permeability

An important aspect of BAY-876 is its oral bioavailability and cell permeability. This means that the compound can be administered orally and can cross cell membranes to reach intracellular targets. This feature enhances its potential as a practical and accessible cancer treatment .

Mécanisme D'action

Target of Action

BAY-876 primarily targets the Glucose Transporter Type 1 (GLUT1) receptor . GLUT1 is a mediator of aerobic glycolysis, a biological process considered a hallmark of certain types of cancer, including hepatocellular carcinoma (HCC) and ovarian cancer .

Mode of Action

BAY-876 acts as an effective antagonist of the GLUT1 receptor . It inhibits glucose uptake by binding to the GLUT1 receptor, thereby disrupting the process of aerobic glycolysis . This compound is more than 130-fold selective for GLUT1 over other glucose transporters such as GLUT2, GLUT3, and GLUT4 .

Biochemical Pathways

The primary biochemical pathway affected by BAY-876 is aerobic glycolysis, also known as the Warburg effect . By inhibiting GLUT1, BAY-876 reduces glucose uptake, thereby disrupting the energy supply necessary for cancer cell proliferation . This leads to a decrease in ATP production and a reduction in glycolysis rates .

Pharmacokinetics

The pharmacokinetic properties of BAY-876 are still under investigation. It has been noted that bay-876 is orally bioavailable . In a study involving a novel microcrystalline formulation of BAY-876, a single dose injected directly into HCC tissue achieved sustained localized levels of the compound .

Result of Action

The inhibition of glucose uptake by BAY-876 leads to a reduction in ATP production and glycolysis rates, resulting in the inhibition of cancer cell proliferation . In addition, BAY-876 has been shown to induce cell death in hypoxic conditions in vitro . It also inhibits the expression of epithelial-mesenchymal transition (EMT)-related factors, which are associated with drug resistance and metastasis .

Action Environment

The action of BAY-876 can be influenced by the tumor microenvironment. For instance, the overexpression of GLUT1, which is associated with poor prognosis in advanced HCC patients, can enhance the effectiveness of BAY-876 . Moreover, the formulation of BAY-876 can also affect its action.

Propriétés

IUPAC Name

4-N-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F4N6O2/c1-12-20(21(24(26,27)28)33-34(12)11-14-4-2-13(10-29)3-5-14)32-23(36)17-9-19(22(30)35)31-18-8-15(25)6-7-16(17)18/h2-9H,11H2,1H3,(H2,30,35)(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLJDIJJOOQUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)C#N)C(F)(F)F)NC(=O)C3=CC(=NC4=C3C=CC(=C4)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F4N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-Quinolinedicarboxamide

CAS RN

1799753-84-6
Record name BAY-876
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16758
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Q & A

Q1: What is the primary target of BAY-876 and how does this interaction affect tumor cells?

A1: BAY-876 is a highly selective inhibitor of GLUT1. [] By binding to GLUT1, BAY-876 blocks glucose uptake by tumor cells, disrupting their primary energy source and leading to growth inhibition and cell death. [, , , , , ] This is particularly relevant in cancers exhibiting the Warburg effect, where cells rely heavily on glycolysis even in the presence of oxygen. []

Q2: Does BAY-876 impact other metabolic pathways besides glycolysis?

A2: Yes, research suggests that inhibiting GLUT1 with BAY-876 can lead to compensatory upregulation of other metabolic pathways, like oxidative phosphorylation, as tumor cells attempt to adapt to glucose deprivation. [] Combining BAY-876 with inhibitors of these alternative pathways has shown synergistic anti-tumor effects. [, , ]

Q3: How does BAY-876's impact on tumor metabolism affect the tumor microenvironment?

A3: Inhibiting GLUT1 with BAY-876 can reverse the glucose-deficient/lactate-rich tumor microenvironment often observed in aggressive cancers. [] This altered metabolic environment can suppress the activity of immunosuppressive cells like regulatory T cells and tumor-associated macrophages, enhancing the efficacy of immunotherapies. [, ]

Q4: What is the molecular formula and weight of BAY-876?

A4: The molecular formula of BAY-876 is C22H15F4N5O2 and its molecular weight is 457.39 g/mol.

Q5: How does the structure of BAY-876 contribute to its potency and selectivity for GLUT1?

A5: The development of BAY-876 involved extensive structure-activity relationship (SAR) studies. Specific structural features, including the N-(1H-pyrazol-4-yl)quinoline-4-carboxamide scaffold, were crucial for achieving potent and selective inhibition of GLUT1 over other GLUT isoforms. []

Q6: Have any modifications to the BAY-876 structure been explored, and how did they affect its activity?

A6: While the specific modifications explored during BAY-876 development are proprietary, researchers have identified key moieties essential for its activity, potency, and selectivity. [] These SAR insights are valuable for designing novel GLUT1 inhibitors with improved pharmacological properties.

Q7: Have any specific formulation strategies been explored to enhance BAY-876's therapeutic efficacy?

A7: Researchers have investigated various drug delivery systems, such as nanoparticles and thermogels, to enhance BAY-876 delivery to tumor sites. [, , ] These approaches aim to improve drug solubility, stability, tumor targeting, and therapeutic efficacy.

Q8: What is known about the pharmacokinetic profile of BAY-876?

A8: BAY-876 exhibits high oral bioavailability in preclinical animal models. [] Further research is needed to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile in various species.

Q9: What in vitro models have been used to investigate BAY-876's anti-cancer activity?

A9: BAY-876 has demonstrated anti-proliferative effects in various cancer cell lines, including lung cancer, [, ] breast cancer, [, ] esophageal cancer, [] and pancreatic cancer. [, ] These studies often utilize cell proliferation assays, glucose uptake measurements, and analyses of cell cycle and apoptosis markers.

Q10: What preclinical animal models have been used to evaluate BAY-876?

A10: BAY-876 has shown efficacy in preclinical animal models of various cancers, including hepatocellular carcinoma, [] ovarian cancer, [] and pancreatic cancer. [] These models are crucial for assessing the compound's antitumor activity, pharmacokinetics, and potential toxicity in vivo.

Q11: Have any resistance mechanisms to BAY-876 been identified?

A11: While specific resistance mechanisms to BAY-876 require further investigation, tumor cells can adapt to metabolic stress. Potential mechanisms might involve upregulating alternative glucose transporters, enhancing other metabolic pathways like oxidative phosphorylation, or altering their microenvironment to access alternative nutrients. [, ]

Q12: What strategies are being explored to improve the delivery of BAY-876 to tumor tissues?

A12: Researchers are investigating nanotechnology-based approaches, such as nanoparticles, to enhance BAY-876 delivery to tumors. [, , ] These strategies aim to improve drug solubility, stability, and tumor targeting while minimizing off-target effects.

Q13: Can BAY-876 be combined with other therapies to improve its efficacy?

A13: Yes, studies have shown synergistic antitumor effects when BAY-876 is combined with other therapies, such as chemotherapy, [, , ] radiotherapy, [] and immunotherapy. [, ] This highlights its potential as a valuable component of combination therapies.

Q14: What tools and resources are important for advancing research on BAY-876?

A14: Continued research on BAY-876 requires access to:

    Q15: What are the key milestones in the development of BAY-876?

    A15: - Identification of GLUT1 as a therapeutic target: Recognizing the importance of GLUT1 in tumor metabolism and its potential as a therapeutic target. - Discovery and optimization of BAY-876: Through high-throughput screening and extensive medicinal chemistry efforts. [] - Preclinical validation of BAY-876: Demonstrating its antitumor activity and safety profile in preclinical models.

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.